1-(Azetidin-3-yl)-3-methylbut-2-en-1-one
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Overview
Description
1-(Azetidin-3-yl)-3-methylbut-2-en-1-one is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce saturated azetidine derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-3-methylbut-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets . This can result in the modulation of various biological pathways, depending on the specific application.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-3-methylbut-2-en-1-one can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: An analogue of proline with interesting biological activities.
(Azetidin-3-yl)acetic acid: A structural analogue of γ-aminobutyric acid (GABA) used in the development of GABA receptor modulators.
3-(Prop-1-en-2-yl)azetidin-2-one: A compound with antiproliferative and tubulin-destabilizing effects in cancer cells.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)3-8(10)7-4-9-5-7/h3,7,9H,4-5H2,1-2H3 |
InChI Key |
YPOWEEGYDWRSCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1CNC1)C |
Origin of Product |
United States |
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